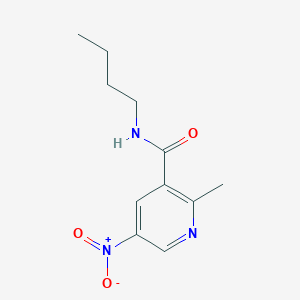
N-Butyl-2-methyl-5-nitropyridine-3-carboxamide
Cat. No. B8685079
Key on ui cas rn:
59290-03-8
M. Wt: 237.25 g/mol
InChI Key: PBVHDSFNYGMHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04053608
Procedure details


To n-butylamine (5 ml.) was added ethyl 2-methyl-5-nitronicotinate (1 g.) and the resulting mixture was stirred at room temperature for 18 hours. The reaction mixture was purified by a silica gel dry column chromatography to give 0.9 g. of the desired pale orange crystals. mp 98° - 99° C.


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[CH3:6][C:7]1[N:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][C:8]=1[C:9](OCC)=[O:10]>>[CH2:1]([NH:5][C:9](=[O:10])[C:8]1[CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=[N:17][C:7]=1[CH3:6])[CH2:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)OCC)C=C(C=N1)[N+](=O)[O-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was purified by a silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 0.9 g
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)NC(C1=C(N=CC(=C1)[N+](=O)[O-])C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
